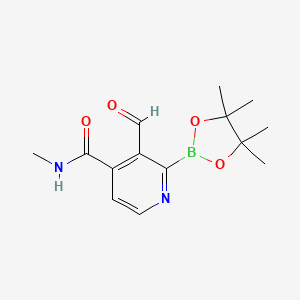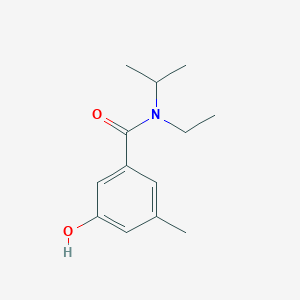
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with an ethyl group, a hydroxy group, an isopropyl group, and a methyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide typically involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl and isopropyl groups under basic conditions.
Hydroxylation: The benzene ring is hydroxylated using a suitable oxidizing agent.
Methylation: Finally, a methyl group is introduced to the benzene ring using a methylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: Formation of N-Ethyl-3-oxo-N-isopropyl-5-methylbenzamide.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-hydroxy-N-isopropylbenzamide: Lacks the ethyl group, resulting in different pharmacological properties.
N-Ethyl-3-hydroxy-N-isopropylbenzamide: Lacks the methyl group, affecting its chemical reactivity.
N-Ethyl-3-hydroxy-N-isopropyl-4-methylbenzamide: Methyl group positioned differently, altering its steric and electronic properties.
Uniqueness
N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of ethyl, hydroxy, isopropyl, and methyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-ethyl-3-hydroxy-5-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-5-14(9(2)3)13(16)11-6-10(4)7-12(15)8-11/h6-9,15H,5H2,1-4H3 |
InChI Key |
XHMUTSRDZVYYMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(=O)C1=CC(=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


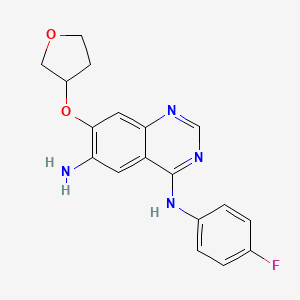
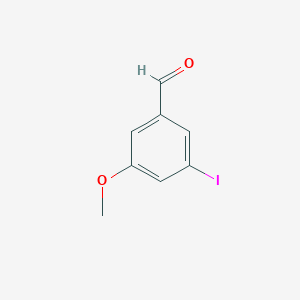

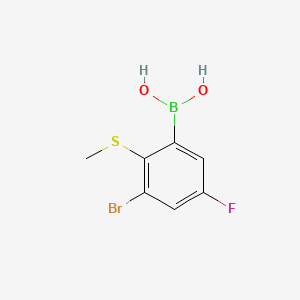
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
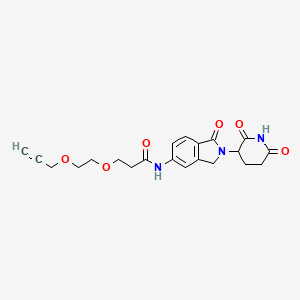
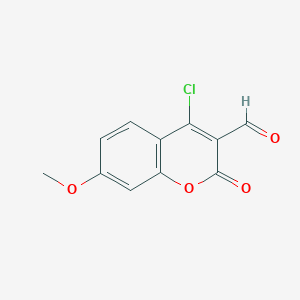
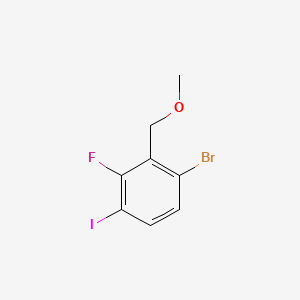
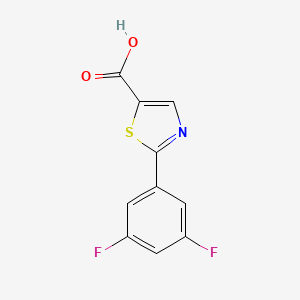

![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)


